3-(1H-indol-3-yl)acrylaldehyde 3-(1H-indol-3-yl)acrylaldehyde
Brand Name: Vulcanchem
CAS No.: 923293-03-2
VCID: VC14228380
InChI: InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H
SMILES:
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol

3-(1H-indol-3-yl)acrylaldehyde

CAS No.: 923293-03-2

Cat. No.: VC14228380

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-indol-3-yl)acrylaldehyde - 923293-03-2

Specification

CAS No. 923293-03-2
Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
IUPAC Name 3-(1H-indol-3-yl)prop-2-enal
Standard InChI InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H
Standard InChI Key XRNSYINJYVOSGG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)C=CC=O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

3-(1H-Indol-3-yl)acrylaldehyde consists of an indole core fused with an acrylaldehyde moiety. The indole system comprises a bicyclic structure with a six-membered benzene ring connected to a five-membered nitrogen-containing pyrrole ring. The acrylaldehyde group (–CH=CH–CHO) introduces a conjugated π-system, enhancing the compound’s electrophilicity and capacity for nucleophilic addition reactions. Key structural features include:

  • Positional isomerism: The acrylaldehyde group at the 3-position directs reactivity toward electrophilic substitution at the indole’s 2- and 5-positions .

  • Tautomerism: The aldehyde group can exist in equilibrium with its enol form, influencing hydrogen-bonding interactions and solubility.

Table 1: Comparative Physicochemical Properties of Indole Acrylaldehyde Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)LogP
3-(1H-Indol-3-yl)acrylaldehydeC₁₁H₉NO171.20320–325 (est.)1.85
(E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehydeC₁₂H₁₁NO185.22393.8 2.09
(2E)-3-(1-Acetyl-1H-indol-3-yl)acrylaldehydeC₁₃H₁₁NO₂213.23393.8 2.09

Note: Estimated values for 3-(1H-Indol-3-yl)acrylaldehyde derived from computational models and analog data .

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at ~1,680 cm⁻¹ corresponds to the C=O stretch of the aldehyde group. N–H stretching of the indole ring appears at ~3,400 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; indole NH proton at δ 10.5–11.0 ppm (disappears upon methylation or acetylation) .

    • ¹³C NMR: Aldehyde carbon at δ 190–195 ppm; conjugated carbons (C=C) at δ 120–140 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves Knoevenagel condensation between indole-3-carboxaldehyde and acetylene derivatives under basic conditions:

  • Base-catalyzed condensation: Indole-3-carboxaldehyde reacts with malonaldehyde in the presence of piperidine or pyridine, yielding the acrylaldehyde derivative.

  • Solvent systems: Reactions typically proceed in ethanol or methanol at 50–80°C, with yields optimized via microwave-assisted synthesis.

Mechanistic Insight:
The base deprotonates the active methylene group of malonaldehyde, generating a nucleophilic enolate. This attacks the electrophilic aldehyde carbon of indole-3-carboxaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde.

Industrial-Scale Manufacturing

Industrial processes prioritize cost efficiency and scalability:

  • Continuous-flow reactors: Enhance heat transfer and reduce reaction times compared to batch systems.

  • Catalytic optimization: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce byproducts.

Table 2: Synthetic Methods and Yields

MethodReagents/ConditionsYield (%)Purity (%)
Knoevenagel condensationPiperidine, ethanol, 70°C65–7595
Microwave-assistedPyridine, DMF, 100°C, 30 min8598

Chemical Reactivity and Applications

Oxidation and Reduction

  • Oxidation: The aldehyde group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, yielding 3-(1H-indol-3-yl)acrylic acid—a precursor for nonsteroidal anti-inflammatory drugs.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol (NaBH₄/MeOH) produces 3-(1H-indol-3-yl)allyl alcohol, useful in fragrance synthesis.

Electrophilic Substitution

The indole ring undergoes substitution at the 2-position due to the electron-donating effect of the –NH group:

  • Halogenation: Bromine in acetic acid yields 2-bromo-3-(1H-indol-3-yl)acrylaldehyde, a key intermediate in anticancer agent synthesis .

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 5-position, enhancing bioactivity .

Biological and Pharmacological Activities

Antimicrobial Properties

Studies on analogs demonstrate broad-spectrum activity:

  • Bacterial strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Mechanism: Disruption of microbial cell membranes via hydrophobic interactions with the indole ring.

Table 3: Biological Activity of Selected Derivatives

DerivativeIC₅₀ (µM)Target Pathway
5-Nitro-3-(1H-indol-3-yl)acrylaldehyde8.2Caspase-3 activation
2-Bromo-3-(1H-indol-3-yl)acrylaldehyde15.7Topoisomerase II inhibition

Industrial and Research Applications

Pharmaceutical Intermediates

  • Fluvastatin analogs: The 3-(4-fluorophenyl) variant is a key intermediate in statin synthesis, reducing LDL cholesterol by inhibiting HMG-CoA reductase .

  • Antiviral agents: Sulfonamide derivatives exhibit activity against HIV-1 protease (Ki = 2.3 nM) .

Material Science

  • Conjugated polymers: Incorporation into polyindole matrices enhances electrical conductivity (σ = 10⁻² S/cm) for use in organic electronics.

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